7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one involves multiple steps, typically starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve additional steps to introduce the methoxy and pyridinylmethyl groups, as well as the pyrimidoindole framework. Industrial production methods would likely optimize these steps for higher yields and purity.
Chemical Reactions Analysis
7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one include other indole derivatives with varying substituents. For example:
- 2-(dimethylamino)-1-[(1R)-1-(hydroxymethyl)-7-methoxy-2-(pyridin-4-ylmethyl)-1′-spiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,3′-azetidine]yl]ethanone
- (1R)-N-(3-fluorophenyl)-1-(hydroxymethyl)-7-methoxy-9-methyl-2-(pyridin-4-ylmethyl)-1′-spiro[1,3-dihydropyrido[3,4-b]indole-4,3′-azetidine]carboxamide These compounds share structural similarities but differ in their specific substituents, which can influence their biological activities and chemical properties.
Properties
CAS No. |
586984-17-0 |
---|---|
Molecular Formula |
C17H14N4O2 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C17H14N4O2/c1-23-12-2-3-13-14(8-12)20-16-15(13)19-10-21(17(16)22)9-11-4-6-18-7-5-11/h2-8,10,20H,9H2,1H3 |
InChI Key |
URRMEJPDDUUSGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=O)N(C=N3)CC4=CC=NC=C4 |
solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.